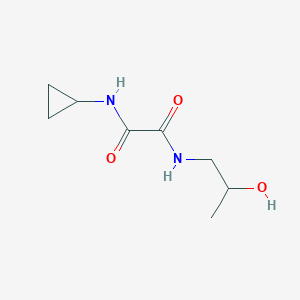
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Subheading Role of Polyamine Catabolism in Cancer Cell Death
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide derivatives, such as CPENSpm, have been identified as a new class of antitumor agents. These compounds demonstrate phenotype-specific cytotoxic activity, particularly in sensitive cell types. The cytotoxic mechanism involves the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT, in conjunction with the polyamine oxidase (PAO) pathway, produces hydrogen peroxide (H2O2), suggesting that the induced cell death may partly result from oxidative stress due to H2O2 production. These findings underscore the potential of this compound derivatives as promising antineoplastic agents with a distinct mechanism of action based on polyamine catabolism (Ha, Woster, Yager, & Casero, 1997).
Environmental Mutagen and DNA Binding
Subheading Activation of Environmental Mutagens and DNA Adduct Formation
This compound and its analogs have been implicated in the metabolic activation of environmental pollutants, such as 1-nitropyrene. This compound is a significant environmental pollutant and a potent bacterial mutagen. Studies indicate that certain nitroreductases, like xanthine oxidase, catalyze the metabolic activation of 1-nitropyrene to DNA-bound adducts, primarily forming N-(deoxyguanosin-8-yl)-1-aminopyrene. This interaction has significant implications for understanding the mutagenic and carcinogenic potential of environmental pollutants and the role of nitroreductase enzymes in this process (Howard, Heflich, Evans, & Beland, 1983).
Anticancer Drug Metabolism
Subheading Involvement in Anticancer Drug Metabolism
The derivatives of this compound, particularly in relation to cyclophosphamide and ifosphamide, are essential in understanding the metabolism of anticancer drugs. These compounds play a role in the hydroxylation and subsequent activation of these drugs, with specific cytochrome P-450 (CYP) enzymes being key in this metabolic process. The metabolism of these drugs is complex and involves both activation and inactivation pathways, and the balance between these pathways is crucial for the therapeutic efficacy and toxicity of the drugs (Chang, Weber, Crespi, & Waxman, 1993).
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(11)4-9-7(12)8(13)10-6-2-3-6/h5-6,11H,2-4H2,1H3,(H,9,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXDFCXAJEPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)

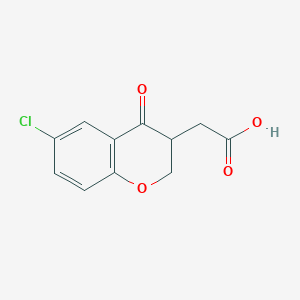
![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)

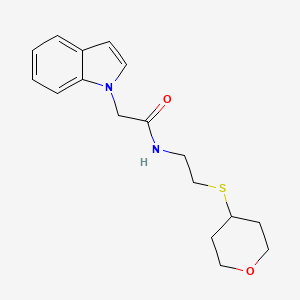
![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)
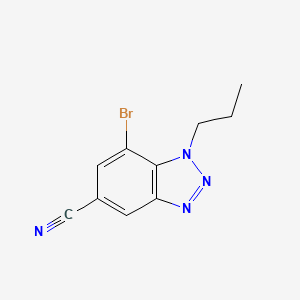
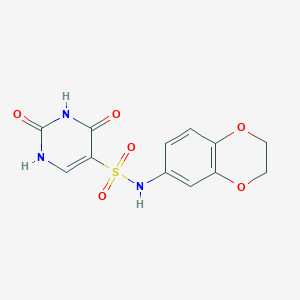
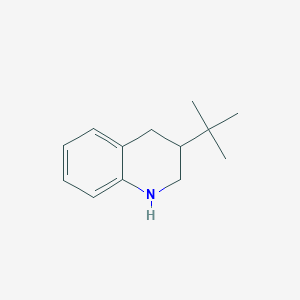

![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
